molecular formula C20H36O2 B8259381 cis-9,12-Eicosadienoic acid

cis-9,12-Eicosadienoic acid

Cat. No.: B8259381
M. Wt: 308.5 g/mol
InChI Key: FLKIUXBOVUVEJZ-MVKOLZDDSA-N
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Description

cis-9,12-Eicosadienoic acid: is a polyunsaturated fatty acid with the molecular formula C20H36O2. It is characterized by the presence of two double bonds located at the 9th and 12th carbon atoms in the cis configuration. This compound is a member of the omega-6 fatty acid family and is found in small quantities in various animal tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-9,12-Eicosadienoic acid can be synthesized through the elongation and desaturation of linoleic acid. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as animal tissues. The extracted fatty acids are then subjected to chemical processes to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions: cis-9,12-Eicosadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

cis-9,12-Eicosadienoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-9,12-Eicosadienoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors. Additionally, it is metabolized into various bioactive compounds that participate in signaling pathways, such as the production of prostaglandins and leukotrienes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of other bioactive fatty acids. Its distinct properties make it valuable for research in various scientific fields .

Properties

IUPAC Name

(9E,12E)-icosa-9,12-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,21,22)/b9-8+,12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKIUXBOVUVEJZ-MVKOLZDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C/C=C/CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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